2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BClO3 and its molecular weight is 308.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would undergo a transmetalation process . This involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound this compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects would depend on the specific context of the reaction.
Pharmacokinetics
It’s worth noting that boronic acids and their derivatives are generally considered to be relatively stable and readily prepared , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound this compound would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .
Properties
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLSZGLEDCVXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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